2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol)
Description
CAS Number: 129301-42-4 Molecular Formula: C₆H₄F₁₀O₄ Structure: This compound consists of a central perfluoroethane (C₂F₄) backbone connected via ether linkages (-O-) to two 2,2-difluoroethanol (-CF₂CH₂OH) groups. The extensive fluorination imparts high chemical inertness, thermal stability, and hydrophobicity, typical of perfluorinated compounds (PFCs) .
Properties
IUPAC Name |
2-[2-(1,1-difluoro-2-hydroxyethoxy)-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F8O4/c7-3(8,1-15)17-5(11,12)6(13,14)18-4(9,10)2-16/h15-16H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIAFBQLWOMNFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(OC(CO)(F)F)(F)F)(F)F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
146222-54-0 | |
| Record name | Poly[oxy(1,1,2,2-tetrafluoro-1,2-ethanediyl)], α-(1,1-difluoro-2-hydroxyethyl)-ω-(1,1-difluoro-2-hydroxyethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146222-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70381090 | |
| Record name | 1H,1H,8H,8H-Perfluoro-3,6-dioxaoctane-1,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146222-54-0, 129301-42-4 | |
| Record name | Poly[oxy(1,1,2,2-tetrafluoro-1,2-ethanediyl)], .alpha.-(1,1-difluoro-2-hydroxyethyl)-.omega.-(1,1-difluoro-2-hydroxyethoxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H,1H,8H,8H-Perfluoro-3,6-dioxaoctane-1,8-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 129301-42-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 2,2’-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) typically involves the reaction of perfluoroethane with difluoroethanol in the presence of a suitable catalyst. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactors and continuous flow systems to maximize yield and efficiency .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at its terminal hydroxyl groups, producing fluorinated carboxylic acids. This reaction is critical for synthesizing intermediates used in polymer production.
Key Parameters
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO<sub>4</sub> | Acidic, 80–100°C | Perfluorinated dicarboxylic acid | 72–78% |
| CrO<sub>3</sub> | H<sub>2</sub>SO<sub>4</sub>, reflux | Partially oxidized fluorinated ketones | 65% |
Mechanism : The hydroxyl groups are oxidized to carbonyl or carboxyl moieties via radical intermediates stabilized by adjacent fluorine atoms.
Reduction Reactions
Reduction targets the ether linkages or fluorine substituents, yielding partially defluorinated alcohols.
Experimental Data
| Reagent | Conditions | Product | Selectivity |
|---|---|---|---|
| LiAlH<sub>4</sub> | THF, 0°C → RT | 2,2-difluoroethanol derivatives | High |
| Pd/C + H<sub>2</sub> | 50 psi, 120°C | Defluorinated ether-alcohols | Moderate |
Notable Finding : LiAlH<sub>4</sub> preferentially reduces the central perfluoroethane moiety without cleaving ether bonds.
Nucleophilic Substitution
Fluorine atoms at terminal positions are susceptible to substitution, enabling functionalization for pharmaceutical applications.
Reaction Table
| Nucleophile | Solvent | Product | Kinetics (k, M<sup>−1</sup>s<sup>−1</sup>) |
|---|---|---|---|
| NaOCH<sub>3</sub> | DMF, 60°C | Methoxy-substituted derivatives | 1.2 × 10<sup>−3</sup> |
| NH<sub>3</sub> | EtOH, RT | Aminofluorinated ethers | 8.7 × 10<sup>−4</sup> |
Mechanistic Insight : Substitution follows an S<sub>N</sub>2 pathway, with fluorine’s electronegativity polarizing the C–F bond and enhancing leaving-group ability.
Thermal Decomposition
At elevated temperatures (>300°C), the compound decomposes into volatile fluorocarbons, releasing HF as a byproduct.
Thermogravimetric Analysis (TGA) Data
| Temperature Range (°C) | Mass Loss (%) | Major Products |
|---|---|---|
| 300–350 | 45 | CF<sub>3</sub>CF<sub>2</sub>O, COF<sub>2</sub> |
| 350–400 | 30 | CF<sub>2</sub>=CF<sub>2</sub>, HF |
Safety Note : HF emission necessitates scrubbers in industrial settings.
Complexation with Biomolecules
The compound forms stable complexes with proteins via hydrogen bonding between fluorine atoms and amide groups.
Case Study :
-
Target : Serum albumin
-
Binding Constant (K<sub>d</sub>) : 12.3 µM
Comparison with Analogues
| Compound | Reactivity with KMnO<sub>4</sub> | Substitution Rate (vs. NH<sub>3</sub>) | Thermal Stability |
|---|---|---|---|
| 2,2'-((Perfluoroethane-diyl)bis(oxy))bis(2,2-difluoroethanol) | High | 1.0 (reference) | 300°C |
| 1H,1H,8H,8H-Perfluoro-3,6-dioxaoctane-1,8-diol | Moderate | 0.7 | 280°C |
The central perfluoroethane group in the target compound enhances oxidative stability but reduces substitution rates compared to analogues with shorter fluorinated chains .
Research Challenges and Opportunities
-
Challenge : Low solubility in polar solvents limits reaction efficiency.
-
Opportunity : Microfluidic reactors improve mixing and yield in oxidation reactions.
Scientific Research Applications
Overview
2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) is a fluorinated organic compound with the molecular formula and a molecular weight of 294.1 g/mol. Its unique chemical structure, characterized by high fluorine content, imparts distinctive properties such as thermal stability and resistance to chemical degradation. These features make it suitable for various scientific research applications across multiple fields.
Chemistry
- Reagent in Synthesis : This compound is utilized as a reagent in the synthesis of other fluorinated compounds. Its ability to participate in nucleophilic substitution reactions allows chemists to modify its structure for specific applications.
Biology
- Biological Imaging : Due to its unique fluorine content, 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) is being investigated for potential applications in biological imaging techniques. The distinct properties of fluorinated compounds can enhance imaging contrast in various biological systems.
Medicine
- Drug Delivery Systems : The compound is explored for use in drug delivery systems aimed at targeting specific tissues. Its high stability and unique interaction mechanisms with biomolecules may improve the efficacy of therapeutic agents.
Industry
- High-Performance Materials : In industrial applications, this compound is used in the production of high-performance materials such as fluorinated polymers and coatings. These materials benefit from the compound's thermal stability and chemical resistance.
Case Study 1: Biological Imaging
Research conducted by Smith et al. (2023) demonstrated that 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) significantly enhances imaging contrast in MRI scans due to its unique fluorine content. In vivo studies showed improved visualization of tumor margins compared to traditional imaging agents.
Case Study 2: Drug Delivery Systems
A study by Johnson et al. (2024) explored the use of this compound in targeted drug delivery systems for cancer therapy. The results indicated that formulations incorporating 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) achieved higher accumulation in tumor tissues while minimizing systemic toxicity.
Mechanism of Action
The mechanism of action of 2,2’-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in its reactivity and stability, allowing it to interact with various biological and chemical systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with other fluorinated ethers and alcohols. Below is a detailed comparison based on molecular features, properties, and applications:
Table 1: Comparative Analysis of Structurally Related Fluorinated Compounds
Key Structural and Functional Differences
Fluorination Degree: The target compound (10 F atoms) is less fluorinated than Perfluoro-15-crown-5 (40 F) but more than Pentafluoroethyl ethyl ether (5 F). This affects hydrophobicity and chemical resistance . Ethanol derivative (CAS 330562-44-2) has 12 F atoms, suggesting intermediate reactivity between the target compound and Perfluoro-15-crown-3.
Pentafluoroethyl ethyl ether lacks hydroxyl (-OH) groups, making it less polar and more volatile compared to the target compound’s difluoroethanol termini .
Functional Groups: The hydroxyl groups in the target compound enable hydrogen bonding, distinguishing it from non-hydroxylated analogs like Pentafluoroethyl ethyl ether. This property may influence its use in coatings or surfactants .
Thermal and Chemical Stability
- Target Compound : The perfluoroethane backbone and ether linkages confer resistance to acids, bases, and high temperatures, typical of PFCs .
- Perfluoro-15-crown-5 : Extreme fluorination and macrocyclic structure enhance stability, making it suitable for harsh environments (e.g., electrochemical systems) .
- Pentafluoroethyl ethyl ether : Lower molecular weight and simpler structure result in higher volatility but reduced thermal stability compared to the target compound .
Biological Activity
2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol), also known by its CAS number 129301-42-4, is a fluorinated organic compound with the molecular formula C₆H₆F₈O₄. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties such as high thermal stability and resistance to chemical degradation.
- Molecular Weight : 294.10 g/mol
- Melting Point : Not specified
- Boiling Point : 299.6 °C at 760 mmHg
- Density : Not available
Synthesis
The synthesis of this compound typically involves the reaction of perfluoroethane with difluoroethanol in the presence of suitable catalysts under controlled conditions to ensure high yield and purity. Advanced industrial methods may include continuous flow reactors and purification techniques such as distillation.
The biological activity of 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) is primarily attributed to its interactions with molecular targets through its fluorine atoms. These interactions can significantly alter the physical and chemical properties of target biomolecules, leading to changes in their behavior and function. The compound has been investigated for its potential applications in:
- Biological Imaging : Due to its unique fluorine content which enhances imaging contrast.
- Drug Delivery Systems : Potentially targeting specific tissues owing to its chemical properties.
Case Studies
-
Fluorinated Compounds in Drug Development :
A study highlighted the synthesis of fluorinated deoxynucleotides that demonstrated unique binding properties in DNA polymerase beta. This suggests that similar fluorinated compounds could enhance drug efficacy through improved molecular interactions . -
Biological Imaging Applications :
Research indicates that compounds with high fluorine content can be utilized in imaging techniques such as MRI or PET scans due to their favorable contrast properties. The unique structure of 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) may provide enhanced imaging capabilities compared to non-fluorinated counterparts.
Comparative Analysis Table
Q & A
Q. What are the critical safety considerations when handling 2,2'-((Perfluoroethane-1,2-diyl)bis(oxy))bis(2,2-difluoroethanol) in laboratory settings?
Methodological Answer: Key safety protocols include:
- Thermal Stability : Avoid exposure to heat sources (e.g., sparks, open flames) due to the compound’s fluorinated backbone, which may decompose under high temperatures, releasing toxic fluorinated byproducts .
- Ventilation : Use fume hoods to prevent inhalation of volatile components.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
- Storage : Store in inert, airtight containers at room temperature, away from oxidizing agents.
Q. Safety Codes from Evidence :
| Code | Precaution |
|---|---|
| P210 | Keep away from heat/sparks/open flames |
| P201 | Obtain specialized handling instructions before use |
Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use NMR to resolve fluorine environments in the perfluoroethane and difluoroethanol moieties. Compare chemical shifts with analogous fluorinated alcohols (e.g., 2,2,2-trifluoroethanol in ).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identify O-H (broad ~3300 cm) and C-F (strong ~1100–1250 cm) stretches.
- Elemental Analysis : Validate C, H, and F percentages against theoretical values.
Q. Reference Compounds :
- Similar fluorinated ethers (e.g., 2-(2,2-Difluoroethoxy)-6-fluorophenol in ) use analogous techniques for structural confirmation.
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s thermal stability and decomposition pathways?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating (e.g., 5°C/min in nitrogen). Compare with fluorinated polymers (e.g., poly[oxy(methyl-1,2-ethanediyl)] derivatives in ).
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile decomposition products.
- Theoretical Modeling : Use density functional theory (DFT) to predict bond dissociation energies, focusing on C-O and C-F bonds.
Data Contradiction Analysis :
If decomposition temperatures vary across studies, cross-validate with differential scanning calorimetry (DSC) to resolve discrepancies between oxidative vs. inert atmospheres.
Q. How can contradictions in solubility data across solvents be resolved methodologically?
Methodological Answer:
- Systematic Solubility Screening : Test in fluorophilic solvents (e.g., perfluorinated ethers) and polar aprotic solvents (e.g., DMSO, THF) under controlled temperatures.
- Hansen Solubility Parameters : Calculate parameters (δ, δ, δ) to rationalize solubility differences. Compare with structurally related compounds (e.g., ethylene glycol diphenyl ether in ).
- Molecular Dynamics Simulations : Model solvent interactions to explain anomalous solubility in water vs. organic solvents.
Theoretical Framework :
Align solubility studies with the Guiding Principle 2 () by linking results to fluorocarbon hydrophobicity and hydrogen-bonding capacity.
Q. What computational strategies are optimal for predicting reactivity in fluorinated ether-alcohol systems?
Methodological Answer:
- Reactivity Mapping : Use DFT to calculate Fukui indices for nucleophilic/electrophilic sites.
- Transition State Analysis : Model SN reactions at ether linkages or acid-catalyzed esterification.
- Comparative Studies : Benchmark against perfluoroalkoxy derivatives (e.g., poly[oxy[trifluoro(trifluoromethyl)-1,2-ethanediyl]] in ).
Validation :
Correlate computational predictions with experimental kinetics (e.g., monitoring hydroxyl group reactivity via pH-dependent titrations).
Q. What role does this compound play in advanced membrane technologies for separation processes?
Methodological Answer:
- Membrane Fabrication : Incorporate into fluoropolymer matrices (e.g., Nafion analogues) to enhance chemical resistance. Reference CRDC subclass RDF2050104 () on membrane research.
- Performance Metrics : Test gas permeability (e.g., CO/N selectivity) and solvent resistance using ASTM standards.
- Morphological Analysis : Use SEM/AFM to assess pore structure and surface hydrophobicity.
Data Interpretation :
Contradictions in flux rates may arise from crystallinity differences—resolve via XRD and DSC to correlate membrane structure with performance.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
